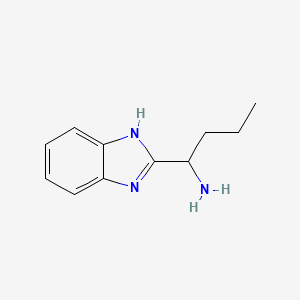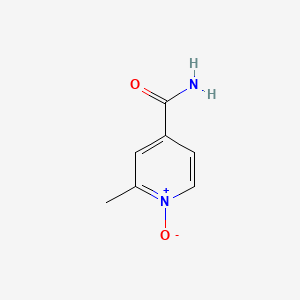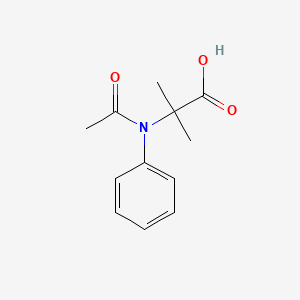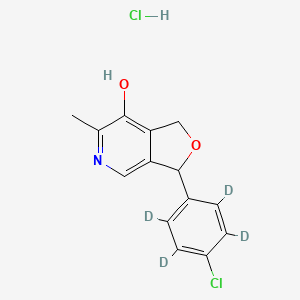
Cicletanine-d4 Hydrochloride
説明
Cicletanine-d4 hydrochloride is a synthetic compound that has been used in scientific research for various applications. It is a derivative of cicletanine, an alkaloid found in the bark of the Cinchona tree, and is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). Cicletanine-d4 hydrochloride has been used in research to study the inhibition of DHFR, as well as its effects on other biochemical and physiological processes.
科学的研究の応用
Pharmacokinetics
Cicletanine hydrochloride, a furopyridine derivative, is primarily recognized for its antihypertensive properties. A study on its pharmacokinetics involved administering 50 mg oral daily doses to non-patient subjects for 7 days. The analysis showed linear pharmacokinetic behavior, with mean half-life values of 7.3 and 7.9 hours after first and repeated dosing, respectively (Peraire et al., 1991).
Antihypertensive and Renal Protection
Cicletanine has demonstrated significant antihypertensive effects and renal protection in Dahl salt-sensitive rats. Its administration led to reduced blood pressure, decreased heart weight and vascular wall thickness, and improved renal functions and morphology (Uehara et al., 1991).
Mechanism of Action
The drug's mechanism of action includes vasorelaxant, natriuretic, and diuretic properties. Its effects might be due to stimulation of vascular prostaglandin synthesis, inhibition of cyclic GMP phosphodiesterases, and blockade of Ca2+ channels (Kalinowski et al., 1999).
Antioxidant Properties
Cicletanine also shows potential as an antioxidant. It reduced lipid peroxidation and improved kidney function in Dahl salt-sensitive rats on a high salt diet, suggesting its efficacy in protecting the kidney from salt-induced hypertension (Uehara et al., 1993).
Glucose Tolerance
A study on non-diabetic hypertensive patients revealed that cicletanine hydrochloride does not significantly change glycaemia and insulinaemia. This indicates its neutral impact on glucose regulation in such patients (Clerson et al., 1989).
Vascular Tone
Research shows cicletanine's efficacy in reversing vasoconstriction induced by endogenous sodium pump ligands. This is significant for its application in salt-sensitive hypertension, where dysregulation of the sodium pump is a key factor (Bagrov et al., 2000).
特性
IUPAC Name |
3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBAIRFQQLJJX-QZFMBAIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675765 | |
| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cicletanine-d4 Hydrochloride | |
CAS RN |
1189491-41-5 | |
| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




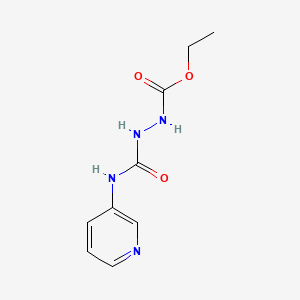

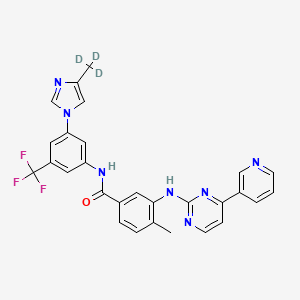

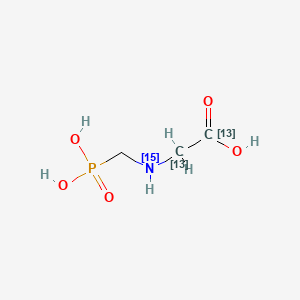

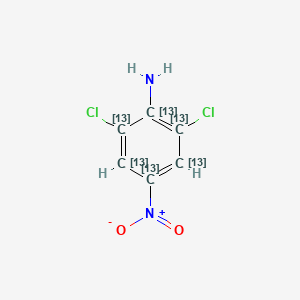
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
